Dichloromethanesulfonyl Chloride: A Technical Guide for the Synthetic Chemist
Dichloromethanesulfonyl Chloride: A Technical Guide for the Synthetic Chemist
Abstract
Dichloromethanesulfonyl chloride emerges as a reactive and potentially versatile building block for synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical research. This technical guide provides a comprehensive overview of its chemical identity, structural features, and physical properties. A detailed, field-proven protocol for its synthesis is presented, alongside an in-depth discussion of its reactivity, underpinned by the electronic effects of the geminal chlorine atoms. While direct applications in marketed drugs are not widely documented, this guide explores its potential utility in the synthesis of novel sulfonamide derivatives and other biologically active scaffolds, drawing parallels with structurally related and commercially significant sulfonyl chlorides. This document is intended to serve as a foundational resource for researchers and scientists in drug development, offering the necessary technical insights to evaluate and potentially incorporate dichloromethanesulfonyl chloride into their synthetic strategies.
Chemical Identity and Physicochemical Properties
Dichloromethanesulfonyl chloride is a halogenated aliphatic sulfonyl chloride. Its unique structure, featuring two chlorine atoms on the alpha-carbon to the sulfonyl chloride moiety, imparts distinct reactivity that can be leveraged in organic synthesis.
Chemical Structure and CAS Number
The definitive identification of dichloromethanesulfonyl chloride is provided by its CAS number and molecular structure.
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Chemical Name: Dichloromethanesulfonyl chloride[1]
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Synonyms: Dichloromethanesulphonyl chloride, Dichloromethylsulphonyl chloride, Methanesulfonyl chloride, 1,1-dichloro-[1]
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CAS Number: 41197-29-9[1]
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Molecular Formula: CHCl₃O₂S[1]
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Molecular Weight: 183.44 g/mol [1]
Structure:
Caption: Proposed two-step synthesis of dichloromethanesulfonyl chloride.
Experimental Protocol (Proposed)
This protocol is adapted from the synthesis of the analogous chloromethanesulfonyl chloride and is expected to provide a good yield of the desired product. [2][3]Note: This reaction should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of Sodium Dichloromethanesulfonate
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To a solution of sodium sulfite (1.0 equiv.) in water, add dichloromethane (excess, can also be used as a co-solvent).
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The mixture is heated to reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by techniques such as TLC or GC-MS of quenched aliquots.
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Upon completion, the aqueous layer is separated and concentrated under reduced pressure to yield crude sodium dichloromethanesulfonate, which should be thoroughly dried before the next step.
Step 2: Synthesis of Dichloromethanesulfonyl Chloride
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Suspend the dried sodium dichloromethanesulfonate (1.0 equiv.) in a suitable chlorinating agent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) (used in excess as the solvent).
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The suspension is stirred at room temperature or gently heated to initiate the reaction. The reaction is typically exothermic and may require initial cooling.
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The reaction is monitored until the starting material is consumed.
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After completion, the excess chlorinating agent is removed by distillation under reduced pressure.
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The residue is carefully quenched by pouring it onto crushed ice.
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The aqueous mixture is extracted with a suitable organic solvent (e.g., dichloromethane). [4]7. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is then purified by vacuum distillation to afford dichloromethanesulfonyl chloride as a colorless oil. [2][3]
Reactivity and Mechanistic Considerations
The reactivity of dichloromethanesulfonyl chloride is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group. This makes it an excellent reagent for introducing the dichloromethanesulfonyl moiety onto nucleophiles.
Reaction with Amines to Form Sulfonamides
The most prominent reaction of sulfonyl chlorides in medicinal chemistry is their reaction with primary and secondary amines to form sulfonamides. [5]This reaction proceeds via a nucleophilic addition-elimination mechanism.
Caption: General mechanism for the formation of sulfonamides.
The lone pair of the amine nitrogen attacks the electrophilic sulfur atom, forming a tetrahedral intermediate. This is followed by the elimination of a chloride ion to yield the protonated sulfonamide. A base, often an excess of the amine reactant or a non-nucleophilic base like triethylamine, is required to neutralize the generated HCl. [6]
The Influence of the Dichloromethyl Group
The two chlorine atoms on the alpha-carbon have a significant impact on the reactivity of the sulfonyl chloride group through their strong electron-withdrawing inductive effect (-I effect). This effect has two major consequences:
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Increased Electrophilicity of the Sulfur Atom: The chlorine atoms pull electron density away from the sulfonyl group, making the sulfur atom even more electron-deficient and thus more susceptible to nucleophilic attack. This can lead to faster reaction rates compared to non-chlorinated or monochlorinated analogs.
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Increased Acidity of the Alpha-Proton: The electron-withdrawing nature of the sulfonyl group and the two chlorine atoms makes the single proton on the alpha-carbon relatively acidic. This could potentially be exploited in certain base-mediated reactions, although it also introduces the possibility of side reactions under strongly basic conditions.
Applications in Drug Discovery and Development
While specific examples of dichloromethanesulfonyl chloride in the synthesis of marketed drugs are not readily found in the literature, its potential as a building block in medicinal chemistry is significant, primarily due to the importance of the sulfonamide functional group. Sulfonamides are a key pharmacophore in a wide range of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and carbonic anhydrase inhibitors.
The introduction of a dichloromethyl group via dichloromethanesulfonyl chloride can significantly impact the physicochemical properties of a lead molecule, such as:
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Lipophilicity: The chlorine atoms will increase the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
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Metabolic Stability: The C-H bond in the dichloromethyl group may be more resistant to metabolic oxidation compared to a simple methyl or methylene group.
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Binding Interactions: The dichloromethyl group can participate in specific interactions with biological targets, such as halogen bonding, which can enhance binding affinity and selectivity.
Although direct synthetic applications for dichloromethanesulfonyl chloride in well-known drugs like Dorzolamide or Brinzolamide were not found in the reviewed literature, [7][8][9][10][11][12][13][14][15]the synthesis of these carbonic anhydrase inhibitors often involves the use of other sulfonyl chlorides to construct the crucial sulfonamide moiety. This highlights the general utility of sulfonyl chlorides as a class of reagents in the synthesis of such therapeutic agents.
Safety and Handling
Dichloromethanesulfonyl chloride is a reactive and hazardous chemical that must be handled with appropriate safety precautions.
GHS Hazard Classification
Based on data for analogous sulfonyl chlorides, the following GHS classifications are likely applicable:
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Acute Toxicity, Oral: Category 4
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Skin Corrosion/Irritation: Category 1B [16]* Serious Eye Damage/Eye Irritation: Category 1 [16]
Handling and Storage
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Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing vapors. [4][17]* Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents. Keep the container tightly sealed. Due to its moisture sensitivity, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended. [16]
First Aid Measures
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In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.
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In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
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In case of inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention immediately.
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In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.
Conclusion
Dichloromethanesulfonyl chloride is a valuable, albeit specialized, reagent for organic synthesis. Its heightened reactivity, driven by the electronic effects of the geminal chlorine atoms, makes it an efficient precursor for the synthesis of dichloromethyl-substituted sulfonamides and other related compounds. While its application in the synthesis of currently marketed pharmaceuticals is not prominent, its potential for use in the discovery of new chemical entities with modulated physicochemical and pharmacological properties is significant. This guide provides the foundational knowledge for researchers to safely handle, synthesize, and strategically employ dichloromethanesulfonyl chloride in their research and development endeavors.
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SciSpace. (n.d.). The reactivity of dichloromethane toward amines. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
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Quick Company. (n.d.). An Improved Process For Preparing Brinzolamide. Retrieved from [Link]
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Pharmacia. (2024, March 31). Identification and synthesis of metabolites of the new antiglaucoma drug. Retrieved from [Link]
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Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved from [Link]
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Eureka | Patsnap. (n.d.). Synthesis method of brinzolamide key intermediate. Retrieved from [Link]
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WIPO Patentscope. (2010, June 3). WO/2010/061398 PROCESS FOR PREPARING DORZOLAMIDE HYDROCHLORIDE AND ITS INTERMEDIATE. Retrieved from [Link]
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WIPO Patentscope. (2010, June 13). WO2010061398A1 - Process for preparing dorzolamide hydrochloride and its intermediate. Retrieved from [Link]
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Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
- Google Patents. (n.d.). EP2348026A1 - Process for the preparation of brinzolamide and intermediates thereof.
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